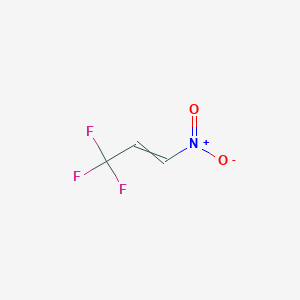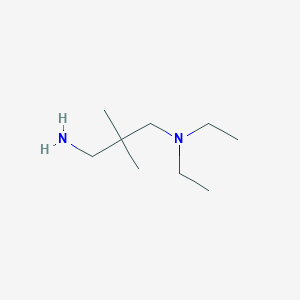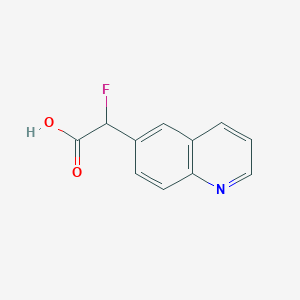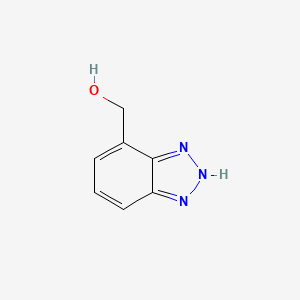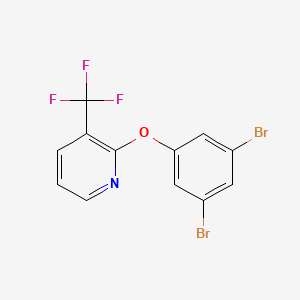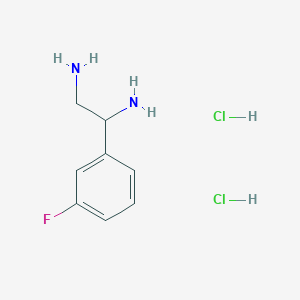
1-(3-FLUOROPHENYL)ETHANE-1,2-DIAMINE 2HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-FLUOROPHENYL)ETHANE-1,2-DIAMINE 2HCL is a chemical compound with the molecular formula C8H12F2N2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Méthodes De Préparation
The synthesis of 1-(3-FLUOROPHENYL)ETHANE-1,2-DIAMINE 2HCL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethylenediamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(3-FLUOROPHENYL)ETHANE-1,2-DIAMINE 2HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-(3-FLUOROPHENYL)ETHANE-1,2-DIAMINE 2HCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-FLUOROPHENYL)ETHANE-1,2-DIAMINE 2HCL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-FLUOROPHENYL)ETHANE-1,2-DIAMINE 2HCL can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)ethane-1,2-diamine dihydrochloride: This compound has a fluorine atom at the para position instead of the meta position, leading to different chemical and biological properties.
1-(3-Chlorophenyl)ethane-1,2-diamine dihydrochloride:
Propriétés
Formule moléculaire |
C8H13Cl2FN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11FN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |
Clé InChI |
CVWDFEIMDJUVDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


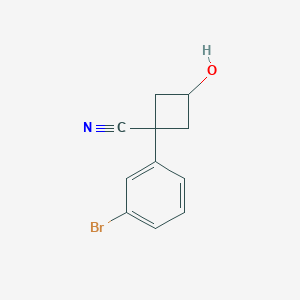
![Anthra[2,3-b]benzo[d]thiophene-7,12-dione](/img/structure/B8744046.png)
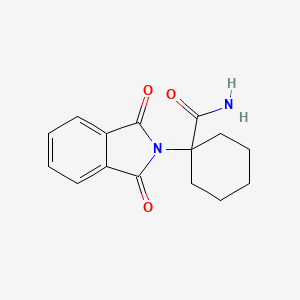
![Methyl 10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylate](/img/structure/B8744061.png)
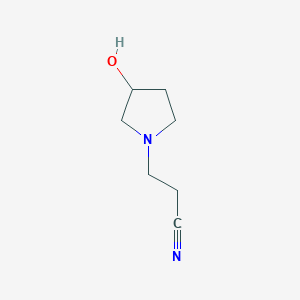
![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide](/img/structure/B8744076.png)
![5,6-Dihydro-4-hydroxyfuro[2,3-d]pyrimidine-2-amine](/img/structure/B8744088.png)
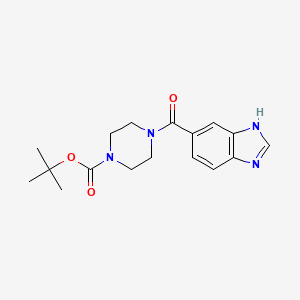
![10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8744113.png)
